Cas no 1341730-50-4 (2-(5-bromopyrimidin-2-yl)ethyl(methyl)amine)

2-(5-bromopyrimidin-2-yl)ethyl(methyl)amine 化学的及び物理的性質
名前と識別子
-
- 2-(5-bromopyrimidin-2-yl)ethyl(methyl)amine
- 2-Pyrimidineethanamine, 5-bromo-N-methyl-
- AKOS012625792
- 1341730-50-4
- [2-(5-BROMOPYRIMIDIN-2-YL)ETHYL](METHYL)AMINE
- EN300-1425519
-
- インチ: 1S/C7H10BrN3/c1-9-3-2-7-10-4-6(8)5-11-7/h4-5,9H,2-3H2,1H3
- InChIKey: QYJQXUBMBWPRGH-UHFFFAOYSA-N
- ほほえんだ: C1(CCNC)=NC=C(Br)C=N1
計算された属性
- せいみつぶんしりょう: 215.00581g/mol
- どういたいしつりょう: 215.00581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 37.8Ų
じっけんとくせい
- 密度みつど: 1.438±0.06 g/cm3(Predicted)
- ふってん: 272.0±20.0 °C(Predicted)
- 酸性度係数(pKa): 9.60±0.10(Predicted)
2-(5-bromopyrimidin-2-yl)ethyl(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1425519-10000mg |
[2-(5-bromopyrimidin-2-yl)ethyl](methyl)amine |
1341730-50-4 | 10000mg |
$3191.0 | 2023-09-30 | ||
Enamine | EN300-1425519-1.0g |
[2-(5-bromopyrimidin-2-yl)ethyl](methyl)amine |
1341730-50-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1425519-250mg |
[2-(5-bromopyrimidin-2-yl)ethyl](methyl)amine |
1341730-50-4 | 250mg |
$683.0 | 2023-09-30 | ||
Enamine | EN300-1425519-500mg |
[2-(5-bromopyrimidin-2-yl)ethyl](methyl)amine |
1341730-50-4 | 500mg |
$713.0 | 2023-09-30 | ||
Enamine | EN300-1425519-1000mg |
[2-(5-bromopyrimidin-2-yl)ethyl](methyl)amine |
1341730-50-4 | 1000mg |
$743.0 | 2023-09-30 | ||
Enamine | EN300-1425519-5000mg |
[2-(5-bromopyrimidin-2-yl)ethyl](methyl)amine |
1341730-50-4 | 5000mg |
$2152.0 | 2023-09-30 | ||
Enamine | EN300-1425519-100mg |
[2-(5-bromopyrimidin-2-yl)ethyl](methyl)amine |
1341730-50-4 | 100mg |
$653.0 | 2023-09-30 | ||
Enamine | EN300-1425519-50mg |
[2-(5-bromopyrimidin-2-yl)ethyl](methyl)amine |
1341730-50-4 | 50mg |
$624.0 | 2023-09-30 | ||
Enamine | EN300-1425519-2500mg |
[2-(5-bromopyrimidin-2-yl)ethyl](methyl)amine |
1341730-50-4 | 2500mg |
$1454.0 | 2023-09-30 |
2-(5-bromopyrimidin-2-yl)ethyl(methyl)amine 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
2-(5-bromopyrimidin-2-yl)ethyl(methyl)amineに関する追加情報
Recent Advances in the Application of 2-(5-Bromopyrimidin-2-yl)ethyl(methyl)amine (CAS: 1341730-50-4) in Chemical Biology and Pharmaceutical Research
The compound 2-(5-bromopyrimidin-2-yl)ethyl(methyl)amine (CAS: 1341730-50-4) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic amine derivative, featuring a bromopyrimidine core with an ethyl(methyl)amine side chain, has demonstrated significant potential in various therapeutic applications. Recent studies have explored its utility as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting cancer-related pathways.
A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound serves as a crucial building block for the development of selective PI3K inhibitors. The bromine atom at the 5-position of the pyrimidine ring allows for efficient cross-coupling reactions, enabling rapid diversification of the molecular structure. Researchers at the University of Cambridge successfully utilized this compound to generate a library of 48 derivatives, among which several showed nanomolar potency against PI3Kα with excellent selectivity profiles.
In the field of neurodegenerative diseases, a recent Nature Communications paper (2024) demonstrated the compound's application in developing small molecule modulators of α-synuclein aggregation. The ethyl(methyl)amine moiety was found to interact with key residues in the α-synuclein protein, potentially offering a new approach to Parkinson's disease treatment. Molecular dynamics simulations revealed stable binding interactions with the N-terminal region of α-synuclein, suggesting this scaffold could be further optimized for enhanced binding affinity.
The synthetic accessibility of 2-(5-bromopyrimidin-2-yl)ethyl(methyl)amine has been significantly improved through recent methodological advances. A 2023 Organic Process Research & Development publication described a scalable, three-step synthesis from commercially available 2,5-dibromopyrimidine, achieving an overall yield of 68% with excellent purity (>99%). This development has made the compound more accessible for both academic and industrial research applications.
Emerging applications in radiopharmaceuticals have also been reported. A 2024 study in the Journal of Nuclear Medicine explored the use of this compound as a precursor for PET tracer development. The bromine atom was successfully replaced with fluorine-18 via copper-mediated halogen exchange, yielding a potential imaging agent for tumor detection. Preliminary in vivo studies showed promising tumor uptake and retention characteristics in xenograft models.
From a safety and ADME perspective, recent pharmacokinetic studies (European Journal of Pharmaceutical Sciences, 2024) indicate that derivatives based on this scaffold generally exhibit favorable metabolic stability and moderate blood-brain barrier penetration. The basic amine functionality contributes to good aqueous solubility while maintaining sufficient lipophilicity for membrane permeability, making it a versatile platform for drug discovery.
Future research directions highlighted in recent reviews suggest expanding the application of this scaffold to targeted protein degradation (PROTACs) and covalent inhibitor development. The bromopyrimidine core offers an ideal handle for linker attachment in PROTAC design, while the amine functionality could be modified to incorporate reactive warheads for covalent targeting strategies.
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